molecular formula C20H22F17NO4 B12746634 5-(F-Octyl)-pentanoyl carnitine CAS No. 142674-36-0

5-(F-Octyl)-pentanoyl carnitine

Cat. No.: B12746634
CAS No.: 142674-36-0
M. Wt: 663.4 g/mol
InChI Key: REJPMZDEYKRFJA-UHFFFAOYSA-N
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Description

5-(F-Octyl)-pentanoyl carnitine is a synthetic derivative of carnitine, a naturally occurring compound involved in the transport of fatty acids into the mitochondria for energy production. This compound is characterized by the presence of a fluorinated octyl group attached to the pentanoyl moiety, which enhances its lipophilicity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(F-Octyl)-pentanoyl carnitine typically involves the esterification of carnitine with a fluorinated octyl-pentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process may include:

    Batch or Continuous Flow Reactors: To ensure consistent product quality

    Purification: Using techniques such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

5-(F-Octyl)-pentanoyl carnitine can undergo various chemical reactions, including:

    Oxidation: The fluorinated octyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The carbonyl group in the pentanoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Fluorinated carboxylic acids or alcohols

    Reduction: Fluorinated alcohols

    Substitution: Fluorinated amines or thiols

Scientific Research Applications

5-(F-Octyl)-pentanoyl carnitine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of fluorination on the physical and chemical properties of carnitine derivatives.

    Biology: Investigated for its potential role in modulating fatty acid metabolism and energy production in cells.

    Medicine: Explored for its potential therapeutic effects in conditions related to mitochondrial dysfunction and fatty acid metabolism disorders.

    Industry: Utilized in the development of novel surfactants and emulsifiers due to its unique amphiphilic properties.

Mechanism of Action

The mechanism of action of 5-(F-Octyl)-pentanoyl carnitine involves its role in the transport of long-chain fatty acids into the mitochondria. The fluorinated octyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes. Once inside the mitochondria, it facilitates the β-oxidation of fatty acids, leading to the production of acetyl-CoA and subsequent energy generation.

Comparison with Similar Compounds

Similar Compounds

    L-Carnitine: The parent compound involved in fatty acid transport.

    Acetyl-L-carnitine: An acetylated derivative with enhanced neuroprotective properties.

    Propionyl-L-carnitine: A derivative with potential cardiovascular benefits.

Uniqueness

5-(F-Octyl)-pentanoyl carnitine is unique due to the presence of the fluorinated octyl group, which imparts distinct physicochemical properties and potentially enhances its biological activity compared to other carnitine derivatives.

Properties

CAS No.

142674-36-0

Molecular Formula

C20H22F17NO4

Molecular Weight

663.4 g/mol

IUPAC Name

3-(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptadecafluorotridecanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C20H22F17NO4/c1-38(2,3)9-10(8-11(39)40)42-12(41)6-4-5-7-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h10H,4-9H2,1-3H3

InChI Key

REJPMZDEYKRFJA-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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